molecular formula C20H20N2O2 B2782303 (Z)-N-ethyl-1-(3-phenylacryloyl)indoline-2-carboxamide CAS No. 1103515-40-7

(Z)-N-ethyl-1-(3-phenylacryloyl)indoline-2-carboxamide

Cat. No.: B2782303
CAS No.: 1103515-40-7
M. Wt: 320.392
InChI Key: ARUSUHJPLVUDCC-SEYXRHQNSA-N
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Description

(Z)-N-ethyl-1-(3-phenylacryloyl)indoline-2-carboxamide is an organic compound that belongs to the class of indoline derivatives. This compound features a unique structure with an indoline core, an ethyl group, and a phenylacryloyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-ethyl-1-(3-phenylacryloyl)indoline-2-carboxamide typically involves the following steps:

    Formation of Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives.

    Introduction of Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides.

    Attachment of Phenylacryloyl Moiety: The phenylacryloyl group is attached through acylation reactions, often using phenylacryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-ethyl-1-(3-phenylacryloyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(Z)-N-ethyl-1-(3-phenylacryloyl)indoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-ethyl-1-(3-phenylacryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide: Similar structure with a methyl group instead of an ethyl group.

    (Z)-N-ethyl-1-(3-phenylacryloyl)indoline-2-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.

Uniqueness

(Z)-N-ethyl-1-(3-phenylacryloyl)indoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-21-20(24)18-14-16-10-6-7-11-17(16)22(18)19(23)13-12-15-8-4-3-5-9-15/h3-13,18H,2,14H2,1H3,(H,21,24)/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUSUHJPLVUDCC-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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